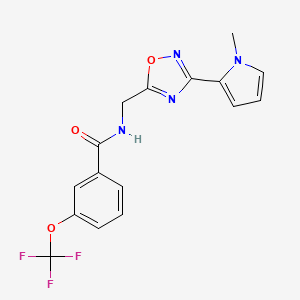

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole group. The trifluoromethoxy (-OCF₃) moiety on the benzamide confers enhanced lipophilicity and metabolic stability, common traits in medicinal chemistry scaffolds targeting central nervous system or inflammatory pathways . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs in the benzamide-oxadiazole family are frequently explored for kinase inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O3/c1-23-7-3-6-12(23)14-21-13(26-22-14)9-20-15(24)10-4-2-5-11(8-10)25-16(17,18)19/h2-8H,9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRAYMDJULOYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Pyrrole Substitution:

Benzamide Formation: The final step involves the coupling of the oxadiazole intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring might yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring could produce various amine compounds.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets through inhibition or activation.

Comparison with Similar Compounds

Key Observations:

- Oxadiazole vs. Pyrazole Cores : The target compound’s 1,2,4-oxadiazole ring (vs. pyrazole in ) may enhance metabolic stability due to reduced susceptibility to oxidative cleavage .

- Substituent Effects: The trifluoromethoxy group (target compound and ) increases electronegativity and steric bulk compared to methoxy or fluorine substituents in . Heteroaromatic Variations: The 1-methylpyrrole (target) vs.

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group in the target compound likely elevates logP compared to methoxy analogs (e.g., ), enhancing membrane permeability but risking solubility limitations.

- Molecular Weight : The target compound (~381.3 g/mol) aligns with drug-like properties (≤500 g/mol), similar to but smaller than (430.4 g/mol).

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound characterized by a unique structural composition that includes a pyrrole ring, an oxadiazole moiety, and a trifluoromethoxy-substituted benzamide. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Structural Overview

The compound's structure can be broken down as follows:

- Pyrrole Ring : Known for its role in various biological systems and as a building block in drug design.

- Oxadiazole Ring : Exhibits diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

The biological activity of this compound is hypothesized to involve:

- Binding to Specific Receptors : The compound may interact with various molecular targets such as enzymes or receptors involved in inflammatory pathways.

- Modulation of Signaling Pathways : By influencing key signaling cascades, the compound could alter cellular responses related to inflammation and cancer progression.

Anti-inflammatory Properties

Research indicates that compounds with oxadiazole rings often exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Table 1: Inhibitory Effects on Cytokine Production

| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 75 |

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Apoptotic Induction in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) at 100 µM |

|---|---|---|

| MCF7 (Breast) | 15 | 65 |

| A549 (Lung) | 20 | 70 |

| HeLa (Cervical) | 18 | 60 |

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment

In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction of IL-6 and TNF-alpha levels post-stimulation with lipopolysaccharide (LPS). The study indicated that the compound effectively modulated the inflammatory response.

Case Study 2: Anticancer Efficacy Evaluation

A recent evaluation on the efficacy of this compound against colorectal cancer cells revealed that it not only inhibited cell proliferation but also triggered caspase-dependent apoptosis pathways. The results suggest a potential role for this compound as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.